molecular formula C36H71N3O B1623358 EINECS 274-293-0 CAS No. 70055-53-7

EINECS 274-293-0

Cat. No.: B1623358
CAS No.: 70055-53-7
M. Wt: 562 g/mol
InChI Key: FPOOYNZMDXKXIK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4,5-dihydro-2-pentadecyl-1H-imidazol-1-yl)ethyl]hexadecan-1-amide involves the reaction of hexadecanoyl chloride with 2-(4,5-dihydro-2-pentadecyl-1H-imidazol-1-yl)ethanamine under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4,5-dihydro-2-pentadecyl-1H-imidazol-1-yl)ethyl]hexadecan-1-amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

N-[2-(4,5-dihydro-2-pentadecyl-1H-imidazol-1-yl)ethyl]hexadecan-1-amide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4,5-dihydro-2-pentadecyl-1H-imidazol-1-yl)ethyl]hexadecan-1-amide involves its interaction with specific molecular targets and pathways. The compound can bind to cellular receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    N,N,N-triphenylamine: (EINECS 210-035-5)

    4-Bromoacetanilide: (EINECS 203-154-9)

    Phenyl benzoate: (EINECS 202-293-2)

Uniqueness

N-[2-(4,5-dihydro-2-pentadecyl-1H-imidazol-1-yl)ethyl]hexadecan-1-amide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its long alkyl chains and imidazole ring contribute to its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .

Properties

CAS No.

70055-53-7

Molecular Formula

C36H71N3O

Molecular Weight

562 g/mol

IUPAC Name

N-[2-(2-pentadecyl-4,5-dihydroimidazol-1-yl)ethyl]hexadecanamide

InChI

InChI=1S/C36H71N3O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-37-31-33-39(35)34-32-38-36(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3,(H,38,40)

InChI Key

FPOOYNZMDXKXIK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC1=NCCN1CCNC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC1=NCCN1CCNC(=O)CCCCCCCCCCCCCCC

70055-53-7

Origin of Product

United States

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